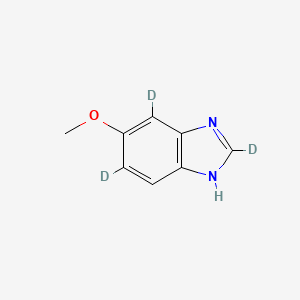
5-Methoxybenzimidazole-4,6,7-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxybenzimidazole-4,6,7-d3 is a deuterated derivative of 5-Methoxybenzimidazole. This compound is characterized by the presence of three deuterium atoms at positions 4, 6, and 7 of the benzimidazole ring. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.
準備方法
The synthesis of 5-Methoxybenzimidazole-4,6,7-d3 typically involves the deuteration of 5-Methoxybenzimidazole. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the benzimidazole ring itself. Industrial production methods for this compound are not widely documented, but they likely involve similar deuteration techniques under controlled conditions to ensure high purity and yield .
化学反応の分析
5-Methoxybenzimidazole-4,6,7-d3 undergoes various chemical reactions typical of benzimidazole derivatives. These reactions include:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group at position 5 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and organometallic compounds.
Condensation: The benzimidazole ring can participate in condensation reactions with aldehydes or ketones to form various derivatives .
科学的研究の応用
5-Methoxybenzimidazole-4,6,7-d3 has several scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of benzimidazole derivatives.
Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic effects, including improved pharmacokinetics and reduced toxicity.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry .
作用機序
The mechanism of action of 5-Methoxybenzimidazole-4,6,7-d3 is similar to that of other benzimidazole derivatives. It can interact with various molecular targets, including enzymes and receptors. For instance, benzimidazoles are known to inhibit microtubule polymerization, which is crucial for cell division. This makes them effective as antiparasitic and anticancer agents. The deuterium atoms in this compound may enhance its stability and alter its interaction with biological targets, potentially leading to improved efficacy .
類似化合物との比較
5-Methoxybenzimidazole-4,6,7-d3 can be compared with other benzimidazole derivatives such as:
5-Methoxybenzimidazole: The non-deuterated form, which has similar chemical properties but may differ in stability and metabolic pathways.
2-Methylbenzimidazole: Another benzimidazole derivative with a methyl group at position 2, used in various industrial applications.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6, known for its role in the structure of vitamin B12.
The uniqueness of this compound lies in its deuterium content, which can provide distinct advantages in research and potential therapeutic applications .
特性
IUPAC Name |
2,4,6-trideuterio-5-methoxy-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)/i2D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHAGCURJPNRZ-KXXDXSMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(C(=C1OC)[2H])N=C(N2)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

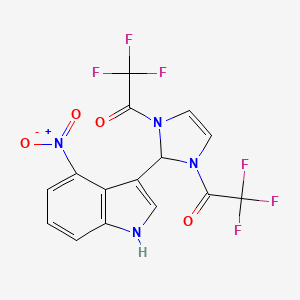
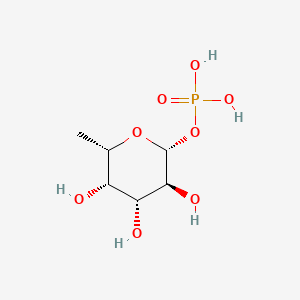
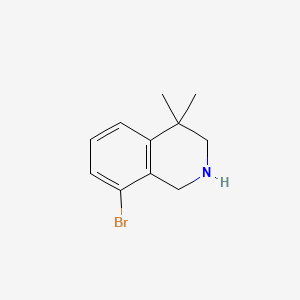
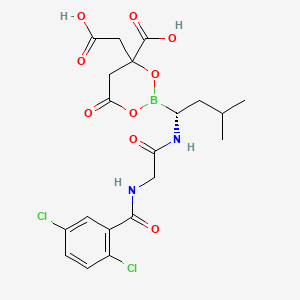
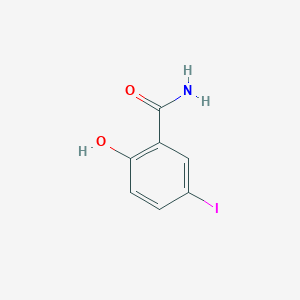
![(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one](/img/structure/B1149339.png)

